2-[[4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-[[4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide (hereafter referred to as D30) is a synthetic 1,3-oxazole derivative with a sulfonyl group at the 4-position of the oxazole ring and a 4-fluorophenyl substituent at the 2-position. The 5-sulfanyl group is linked to an acetamide moiety bearing a 4-ethoxyphenyl group. D30 was synthesized with an 89% yield and exhibits a melting point of 227–228°C, as reported in a 2022 study . Its structure was confirmed via $ ^1H $ NMR and $ ^{13}C $ NMR spectroscopy, with chemical shifts consistent with the electronic effects of the bromophenylsulfonyl, fluorophenyl, and ethoxyphenyl groups. Elemental analysis (C, H, Br, N, S) aligned with theoretical values, confirming purity .
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrFN2O5S2/c1-2-33-20-11-9-19(10-12-20)28-22(30)15-35-25-24(36(31,32)21-13-5-17(26)6-14-21)29-23(34-25)16-3-7-18(27)8-4-16/h3-14H,2,15H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKKVEPLFFVVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrFN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of a precursor compound in the presence of ethyl chloroformate and 4-methylmorpholine at room temperature.
Introduction of the Bromophenyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where appropriate brominated and fluorinated reagents are used.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chloride reagents under basic conditions.
Final Coupling: The final coupling step involves the reaction of the intermediate with 4-ethoxyphenylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The bromophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted derivatives with new functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
2-[[4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
| Compound ID | R Group (Acetamide N-Substituent) | Yield (%) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| D27 | -NH$_2$ | 87 | 223–224 | Unsubstituted acetamide |
| D28 | Cyclohexyl | 69 | 231–232 | Lipophilic cyclohexyl group |
| D29 | 4-Fluorophenyl | 92 | 244–245 | Electron-withdrawing fluorine |
| D30 | 4-Ethoxyphenyl | 89 | 227–228 | Ethoxy group (electron-donating) |
| D31 | 2,4-Dimethoxyphenyl | 82 | 182–183 | Steric hindrance from ortho-methoxy |
- D29 vs. D30 : Replacing the 4-ethoxyphenyl (D30) with 4-fluorophenyl (D29) increases the melting point by ~17°C, likely due to stronger intermolecular interactions (e.g., dipole-dipole) from the fluorine atom .
- D28 vs. D30 : The cyclohexyl group in D28 reduces yield (69% vs. 89%) and increases melting point (231°C vs. 227°C), suggesting higher crystallinity from aliphatic substituents .
Variations in Oxazole Substituents
- The acetamide N-substituent is 2-methoxyphenyl (vs. 4-ethoxyphenyl in D30), which may reduce solubility due to steric hindrance .
- The acetamide N-substituent is 4-fluorophenyl, similar to D29, but the thiophene’s electron-rich nature may modulate electronic properties .
Triazole-Based Analogues
Triazole derivatives (e.g., ) exhibit distinct electronic and hydrogen-bonding properties compared to oxazoles:
- : Features a 1,2,4-triazole core with a 2-bromophenyl and 4-methylphenoxymethyl group. The acetamide N-substituent is 4-fluorophenyl. Triazoles often exhibit stronger hydrogen-bonding capacity, which could enhance target engagement but reduce metabolic stability .
- : Contains a pyridin-3-yl group on the triazole core and a 2-fluorophenyl acetamide. The pyridine moiety may improve aqueous solubility due to its basic nitrogen, while the ortho-fluorine could introduce steric effects .
Biological Activity
The compound 2-[[4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide is a novel chemical entity with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its antimicrobial, antioxidant, analgesic, and enzyme inhibitory properties.
Chemical Structure and Properties
The chemical structure of this compound includes a sulfonamide group, a 1,3-oxazole ring, and an ethoxyphenyl acetamide moiety. The presence of the bromophenyl and fluorophenyl groups may contribute to its biological activity through enhanced lipophilicity and specific molecular interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 521.8 g/mol |
| XLogP3-AA | 6.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 6 |
Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains:
- Enterococcus faecium : Growth inhibition zone diameter of 17 mm.
- Staphylococcus aureus : Inhibition zone of 8 mm.
- Bacillus subtilis : Inhibition zone of 10 mm.
These results suggest that the compound may be a promising candidate for further development as an antimicrobial agent .
Antioxidant Activity
The antioxidant potential of the compound was evaluated using the DPPH method. The results indicated that it has moderate antioxidant activity with a DPPH inhibition rate of approximately 16.75%. This activity is lower than that of standard antioxidants but suggests potential for further optimization .
Analgesic Activity
Analgesic properties were assessed through pharmacological tests such as the writhing test and hot plate test. The findings indicated that the compound exhibits analgesic effects comparable to known analgesics. Molecular docking studies suggested that it may interact with pain-related molecular targets, including COX-2, which is implicated in inflammatory pain pathways .
Enzyme Inhibition
The compound also demonstrated enzyme inhibitory activities. Notably, it showed strong inhibitory effects against acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
Toxicological Profile
Acute toxicity studies conducted in mice revealed no lethal effects at tested doses. Histopathological examinations of preserved organs did not indicate any significant inflammatory or cytotoxic processes, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
